N-(5-(Benzyloxy)pyridin-2-yl)acetamide chemical structure and properties
N-(5-(Benzyloxy)pyridin-2-yl)acetamide chemical structure and properties
Topic: N-(5-(Benzyloxy)pyridin-2-yl)acetamide: Chemical Structure, Synthesis, and Pharmacophore Applications Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Masked" Metabolic Scaffold
N-(5-(Benzyloxy)pyridin-2-yl)acetamide is a high-value synthetic intermediate and pharmacophore scaffold used extensively in the development of kinase inhibitors (c-Met, TYK2) and epigenetic modulators (LSD1). Structurally, it represents a lipophilic, protected form of 5-hydroxy-2-acetamidopyridine , a key metabolite associated with antifibrotic agents like pirfenidone.
For drug developers, this compound serves two critical functions:
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Metabolic Stability Probe: The benzyl ether masks the metabolically labile 5-hydroxyl group, allowing researchers to modulate lipophilicity (LogP) and membrane permeability during early-stage screening.
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Late-Stage Diversification Point: The benzyl group can be selectively removed under mild hydrogenolytic conditions to reveal the 5-hydroxyl handle, enabling rapid library generation via etherification or cross-coupling at the 5-position.
Part 1: Chemical Structure & Molecular Properties
The molecule features a central pyridine ring substituted with an acetamido group at the 2-position (donor-acceptor motif) and a benzyloxy group at the 5-position (hydrophobic tail). This substitution pattern creates a "push-pull" electronic system, where the electron-donating alkoxy group at C5 increases the electron density of the pyridine ring, modulating the basicity of the pyridine nitrogen.
Table 1: Physicochemical Profile[1]
| Property | Value / Description | Causality & Significance |
| IUPAC Name | N-[5-(Benzyloxy)pyridin-2-yl]acetamide | Official nomenclature for registry. |
| Molecular Formula | C₁₄H₁₄N₂O₂ | -- |
| Molecular Weight | 242.28 g/mol | Fragment-like size ideal for lead optimization. |
| CAS Registry | Not widely indexed; derived from CAS 126633-53-4 (amine) | Precursor 2-amino-5-benzyloxypyridine is the primary commercial entry. |
| LogP (Predicted) | ~2.3 – 2.5 | Moderate lipophilicity ensures good cell permeability compared to the free phenol (LogP ~0.5). |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | The amide NH is a donor; amide carbonyl, pyridine N, and ether O are acceptors. |
| Solubility | DMSO, DMF, DCM, Methanol | Poor water solubility due to the benzyl group; requires organic co-solvents for assays. |
| pKa (Predicted) | ~3.5 (Pyridine N) | The acetamido group is electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2). |
Part 2: Synthetic Routes & Optimization
The synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide is typically a convergent process. The critical quality attribute (CQA) in this synthesis is controlling the regioselectivity during the precursor formation and preventing over-acetylation (formation of diacetyl species).
Primary Synthetic Pathway: Acetylation of 2-Amino-5-benzyloxypyridine
This is the industry-standard route due to the commercial availability of the amine precursor.
Mechanism: Nucleophilic attack of the exocyclic amine (2-position) on the carbonyl carbon of acetic anhydride. The pyridine nitrogen is non-nucleophilic due to steric hindrance and electronic deactivation by the adjacent amino group.
Caption: Figure 1. Standard acetylation pathway. Control of temperature is critical to prevent diacetylation of the exocyclic amine.
Part 3: Experimental Protocols
Protocol A: Synthesis of N-(5-(Benzyloxy)pyridin-2-yl)acetamide
Objective: Convert 2-amino-5-benzyloxypyridine to the acetamide derivative.
Reagents:
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2-Amino-5-benzyloxypyridine (1.0 equiv)
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Acetic Anhydride (1.2 equiv)
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Pyridine (Solvent/Base) or Dichloromethane (DCM) with Triethylamine (TEA)
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DMAP (4-Dimethylaminopyridine) – Catalytic (0.05 equiv)
Step-by-Step Methodology:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-benzyloxypyridine (e.g., 1.0 g, 5.0 mmol) in anhydrous DCM (10 mL).
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Base Addition: Add Triethylamine (1.5 equiv, 1.05 mL) and catalytic DMAP (30 mg). Cool the mixture to 0°C using an ice bath. Note: Cooling prevents exotherms that lead to bis-acetylation.
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Acetylation: Dropwise add Acetic Anhydride (1.2 equiv, 0.57 mL) over 10 minutes.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 3 hours. Monitor by TLC (50% EtOAc/Hexanes). The starting amine spot (lower Rf) should disappear.
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Quench: Add saturated NaHCO₃ solution (10 mL) and stir vigorously for 15 minutes to hydrolyze excess anhydride.
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Work-up: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
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Expected Yield: 85–92%.
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Appearance: Off-white to pale yellow solid.
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Protocol B: Catalytic Debenzylation (Functionalization Check)
Objective: Remove the benzyl group to access the 5-hydroxy scaffold (e.g., for SAR library generation).
Methodology:
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Dissolve the acetamide substrate in Methanol/THF (1:1).
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Add 10 wt% Pd/C catalyst (10% by mass of substrate).
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Stir under a hydrogen atmosphere (balloon pressure) for 4–6 hours at RT.
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Filter through Celite to remove the catalyst.
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Concentrate to yield N-(5-hydroxypyridin-2-yl)acetamide .
Part 4: Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, appearing frequently in kinase and epigenetic inhibitor campaigns.
LSD1 Inhibitors (Epigenetics)
In the development of Lysine Specific Demethylase 1 (LSD1) inhibitors, the 5-benzyloxy motif is often used to probe the hydrophobic pocket of the enzyme. The benzyl group mimics the interactions of larger fused ring systems (like indoles) while maintaining a lower molecular weight.
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Mechanism:[1][2][3][4][5] The pyridine nitrogen forms a hydrogen bond with the backbone of the enzyme active site (e.g., Valine or Methionine residues), while the benzyl group occupies the substrate channel.
c-Met Kinase Inhibitors
Derivatives of 5-(benzyloxy)pyridine are potent c-Met inhibitors. The acetamide group often acts as a hinge-binder, mimicking the adenine ring of ATP.
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SAR Insight: Substitution on the benzyl ring (e.g., 2,6-difluoro) often improves metabolic stability against CYP450 oxidation.
Antifibrotic Metabolites
The debenzylated form, N-(5-hydroxypyridin-2-yl)acetamide , is a close structural analog of pirfenidone metabolites. It serves as a reference standard for identifying metabolic hotspots in pyridine-based drugs.
Caption: Figure 2. Pharmacological applications and SAR logic for the scaffold.
References
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Zhang, D., et al. (2013). "Novel 5-(benzyloxy)pyridin-2(1H)-one derivatives as potent c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(8), 2408-2413. Link
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BenchChem Technical Support. (2025). "Application Notes: 5-(Benzyloxy)pyridine-2-carboxylic Acid in Organic Synthesis." BenchChem Protocols. Link
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Karmacharya, U., et al. (2021).[6] "Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents." Bioorganic & Medicinal Chemistry Letters, 43, 128059.[6] Link
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Dudley, G. B., et al. (2008).[7] "Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine."[7] Beilstein Journal of Organic Chemistry, 4, 1-5. Link
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Patsnap Patent Database. (2020). "Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine." CN110759885A. Link
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